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molecular formula C8H7FN2O B8457640 7-fluoro-3,4-dihydro-1,5-naphthyridin-2(1H)-one CAS No. 1159266-52-0

7-fluoro-3,4-dihydro-1,5-naphthyridin-2(1H)-one

Cat. No. B8457640
M. Wt: 166.15 g/mol
InChI Key: HAYYNKSQIGKMGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08354426B2

Procedure details

To a suspension of 25.0 g of 2-chloro-5-fluoropyridin-3-amine, 3.8 g of bis(tricyclohexyl phosphine)palladium (II) chloride and 1.5 g of 2-(di-tert-butylphosphino)biphenyl in 75 mL of butyl acrylate, 44.1 g of diisopropylethylamine was added, 15.7 g of formic acid was added dropwise thereto at room temperature, and the mixture was refluxed for 3 hours. To the reaction mixture, 32.1 g of diisopropylethylamine and 11.5 g of formic acid were added at 100° C., and the mixture was refluxed for 5 hours. The reaction mixture was cooled to 80° C., 50 mL of toluene and 75 mL of water were added thereto and the resultant mixture was cooled to room temperature. The solid product was obtained by filtration, and washed using in the order of toluene and water to give 18.0 g of 7-fluoro-3,4-dihydro-1,5-naphthyridin-2(1H)-one as a white solid.
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
bis(tricyclohexyl phosphine)palladium (II) chloride
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
44.1 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Quantity
15.7 g
Type
reactant
Reaction Step Two
Quantity
32.1 g
Type
reactant
Reaction Step Three
Quantity
11.5 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
75 mL
Type
solvent
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([NH2:8])=[CH:6][C:5]([F:9])=[CH:4][N:3]=1.[CH:10](N(C(C)C)CC)([CH3:12])[CH3:11].C(O)=[O:20].C1(C)C=CC=CC=1>C(OCCCC)(=O)C=C.C(P(C(C)(C)C)C1C=CC=CC=1C1C=CC=CC=1)(C)(C)C.O>[F:9][C:5]1[CH:6]=[C:7]2[C:2]([CH2:11][CH2:10][C:12](=[O:20])[NH:8]2)=[N:3][CH:4]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
ClC1=NC=C(C=C1N)F
Name
bis(tricyclohexyl phosphine)palladium (II) chloride
Quantity
3.8 g
Type
reactant
Smiles
Name
Quantity
44.1 g
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
75 mL
Type
solvent
Smiles
C(C=C)(=O)OCCCC
Name
Quantity
1.5 g
Type
catalyst
Smiles
C(C)(C)(C)P(C1=C(C=CC=C1)C1=CC=CC=C1)C(C)(C)C
Step Two
Name
Quantity
15.7 g
Type
reactant
Smiles
C(=O)O
Step Three
Name
Quantity
32.1 g
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
11.5 g
Type
reactant
Smiles
C(=O)O
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
75 mL
Type
solvent
Smiles
O
Step Five
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 80° C.
CUSTOM
Type
CUSTOM
Details
The solid product was obtained by filtration
WASH
Type
WASH
Details
washed

Outcomes

Product
Name
Type
product
Smiles
FC1=CN=C2CCC(NC2=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: CALCULATEDPERCENTYIELD 63.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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